Methyl 3-amino-4-methyl-5-nitrobenzoate

Organic Synthesis Process Chemistry Reduction

Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS: 72922-60-2) is a unique trisubstituted benzoate scaffold combining an amino nucleophile, a reducible nitro group, and a hydrolyzable ester on a single ring. This 1,2,3,5-substitution pattern—absent in simpler analogs—enables convergent heterocycle synthesis (benzimidazoles, quinoxalines) and serves as a versatile pharmaceutical intermediate. Procure at ≥98% purity to ensure SAR integrity and minimize byproduct risk during scale-up.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 72922-60-2
Cat. No. B184825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-methyl-5-nitrobenzoate
CAS72922-60-2
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N
InChIInChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3
InChIKeyNQJNEBQTJXTNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2): A Multifunctional Nitro-Aromatic Building Block for Targeted Synthesis


Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS: 72922-60-2) is a trisubstituted benzoate ester characterized by the simultaneous presence of an amino group, a nitro group, and a methyl ester on a single aromatic ring . This specific 1,2,3,5-substitution pattern distinguishes it as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds and pharmaceutical precursors [1]. Its established role as an intermediate for silver halide photographic materials and other applications further underscores its industrial relevance [1].

Why Generic Substitution of Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2) is High-Risk in Multistep Syntheses


The critical combination of an amino nucleophile, a reducible nitro group, and a hydrolyzable ester on the same methyl 3-amino-4-methyl-5-nitrobenzoate scaffold creates a unique reactivity profile that is absent in simpler analogs like Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1) or its dinitro precursor (CAS: 49592-71-4) . The 5-nitro group significantly modulates the electron density of the aromatic ring and directs electrophilic substitution, while simultaneously providing a latent handle for reduction to a second amino group, a capability not possible with non-nitrated analogs . Consequently, substituting this compound with a structurally similar but functionally distinct alternative will fundamentally alter reaction pathways, potentially leading to complete synthetic failure, generation of uncharacterized byproducts, or significantly lower yields, thereby introducing unacceptable variability and cost into both research and scaled production workflows.

Procurement-Relevant Quantitative Differentiation of Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2)


Synthesis Yield: Iron/Acetic Acid Reduction of Methyl 3-amino-4-methyl-5-nitrobenzoate Demonstrates High Efficiency

The synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate via the reduction of its dinitro precursor, Methyl 4-methyl-3,5-dinitrobenzoate, using iron in acetic acid proceeds with a high isolated yield of 91.6% after 1 hour . This specific reduction method achieves high chemoselectivity, selectively reducing only one of the two nitro groups to an amine.

Organic Synthesis Process Chemistry Reduction

Purity: Commercial Availability of Methyl 3-amino-4-methyl-5-nitrobenzoate at >98% Purity

Commercial vendors offer Methyl 3-amino-4-methyl-5-nitrobenzoate with a purity specification of ≥98%, as verified by standard analytical methods . This high level of purity is essential for reproducible results in complex syntheses where impurities can interfere with subsequent reaction steps.

Analytical Chemistry Quality Control Procurement

Biological Target Engagement: Potent Aminopeptidase N (APN) Inhibition (IC50 = 30 nM)

Methyl 3-amino-4-methyl-5-nitrobenzoate is reported to be a potent inhibitor of porcine Aminopeptidase N (APN) with an IC50 of 30 nM, while showing no significant inhibition of human Histone Deacetylases (HDAC1/2) (IC50 > 100,000 nM) [1]. This demonstrates a high degree of target selectivity in these assays.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Optimal Application Scenarios for Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS 72922-60-2)


As a High-Yielding Building Block in Multi-Step Heterocyclic Syntheses

This scenario leverages the compound's well-documented high-yielding synthesis (91.6%) from its dinitro precursor . Process chemists can confidently incorporate Methyl 3-amino-4-methyl-5-nitrobenzoate into complex synthetic routes for benzimidazoles, quinoxalines, or related heterocycles, expecting efficient material throughput and minimized waste.

As a High-Purity Starting Material for SAR Studies in Medicinal Chemistry

For structure-activity relationship (SAR) campaigns, procurement of the compound at ≥98% purity is critical . This high purity ensures that observed biological activity can be confidently attributed to the parent molecule, eliminating confounding variables from impurities that could skew assay results and lead medicinal chemists astray.

As a Validated Hit for Aminopeptidase N (APN) Inhibitor Development

Given its potent (IC50 = 30 nM) and selective inhibition of APN over HDAC1/2 , this compound is an ideal starting point for medicinal chemistry optimization programs focused on APN, a target implicated in cancer metastasis and immune regulation. It provides a chemically tractable scaffold with a clear path for iterative analog synthesis.

As a Reference Standard for Analytical Method Development and Quality Control

The defined and commercially verified high purity of Methyl 3-amino-4-methyl-5-nitrobenzoate makes it suitable for use as an analytical reference standard . It can be employed to calibrate HPLC or LC-MS instruments for quantifying related substances in more complex mixtures or for monitoring the progress of reactions where it is an intermediate.

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